molecular formula C10H10N2O3 B2636832 ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 634602-84-9

ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Número de catálogo: B2636832
Número CAS: 634602-84-9
Peso molecular: 206.201
Clave InChI: OUTDXJNOFZUMGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazole core with a ketone group at position 2 and an ethyl ester substituent at position 5. The compound’s structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Propiedades

IUPAC Name

ethyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDXJNOFZUMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634602-84-9
Record name ethyl 2-hydroxy-1H-1,3-benzodiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is refluxed to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoimidazole Core

Methyl Ester Analogues
  • Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6):
    • Differs by a methyl ester instead of ethyl.
    • Molecular Weight : 192.17 vs. 206.19 (ethyl variant).
    • Stability : Methyl esters generally exhibit higher hydrolytic stability than ethyl esters, as evidenced by storage conditions (room temperature for methyl vs. 2–8°C for ethyl esters) .
    • Applications : Used in fluorescence studies due to photoluminescence properties .
Carboxylic Acid Derivative
  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4):
    • Lacks the ester group; contains a free carboxylic acid at position 5.
    • Solubility : Higher aqueous solubility compared to esters, making it suitable for ionic interactions in drug design .
N-Substituted Derivatives
  • Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 396652-38-3):
    • Features a methyl group at position 1 of the imidazole ring.
    • Steric Effects : The N-methyl group may hinder hydrogen bonding, reducing interactions with biological targets compared to the unsubstituted parent compound .

Positional Isomerism and Ring Modifications

Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 92809-78-4):
  • Structural Difference : A phenyl group at position 5 and a carboxylate at position 4 instead of 5.
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1545364-61-1):
  • Substituent : A benzyl group at position 3.
  • Impact : The bulky benzyl group introduces steric hindrance, which could modulate binding to enzymatic targets like PLD (phospholipase D) inhibitors .

Complex Derivatives with Enhanced Pharmacophores

Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 1642853-67-5):
  • Modifications: Incorporates a pyridinyl-amide-linked propanoate chain.
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) :
  • Structural Complexity : A naphthamide group and piperidine linker.
  • Activity : Demonstrates potent PLD inhibition, highlighting the importance of extended substituents for target engagement .

Comparative Data Table

Compound Name (CAS) Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound Ethyl ester at C5, no N-substituents 206.19 Intermediate in drug synthesis; moderate stability
Mthis compound (106429-57-6) Methyl ester at C5 192.17 High hydrolytic stability; photoluminescence studies
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (23814-14-4) Carboxylic acid at C5 178.15 High solubility; ionic interactions
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1545364-61-1) Benzyl at N3, carboxylic acid at C5 268.27 Steric hindrance; enzyme inhibition
Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (92809-78-4) Phenyl at C5, ester at C4 232.24 Enhanced lipophilicity

Actividad Biológica

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS No. 634602-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C10_{10}H10_{10}N2_{2}O3_{3}
Molecular Weight 206.20 g/mol
Purity 99.32%
Appearance Light yellow to yellow solid
Storage Conditions Room temperature

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that this compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition suggests potential applications in treating conditions like cancer and bacterial infections.

Case Studies

  • Antimicrobial Evaluation
    • Study : A series of tests were conducted against various microbial strains.
    • Findings : The compound showed an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli, indicating promising antimicrobial activity.
  • Anticancer Activity
    • Study : MCF-7 and HeLa cells were treated with varying concentrations of the compound.
    • Findings : IC50 values were determined at 25 µM for MCF-7 and 30 µM for HeLa cells, demonstrating significant cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with substituted benzimidazole precursors. Key steps include:

  • Condensation reactions using ethyl chloroformate or activated esters to introduce the carboxylate group.
  • Cyclization under acidic or basic conditions (e.g., acetic acid or KOH/ethanol) to form the 2-oxo-dihydrobenzimidazole core .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol aids in crystallization .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., δ ~4.3 ppm for ethyl ester protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~260–280) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N content (e.g., Anal. calcd. C, 64.86%; found, 64.85%) to verify purity .
  • X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Introduce aryl, heteroaryl, or alkyl groups at the 1H-benzimidazole nitrogen or ester position. For example, fluorophenyl or thiazole substituents enhance bioactivity .
  • Computational docking : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., kinases or GPCRs) based on substituent electronic profiles .
  • Biological assays : Pair synthetic derivatives with enzyme inhibition or cytotoxicity screens (e.g., IC50_{50} determination) to link structural features to activity .

Q. How to address conflicting spectroscopic data in derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex derivatives (e.g., distinguishing benzimidazole protons from triazole substituents) .
  • Isotopic labeling : Use deuterated solvents or 15N^{15}N-labeled precursors to simplify NMR interpretation .
  • X-ray crystallography : Definitive assignment of regiochemistry in ambiguous cases (e.g., para vs. meta substitution) .

Q. What strategies mitigate instability of intermediates during synthesis?

Methodological Answer:

  • Low-temperature reactions : Perform sensitive steps (e.g., acylations) at 0–5°C to prevent decomposition .
  • Inert atmosphere : Use nitrogen/argon to protect air-sensitive intermediates (e.g., enolates or free radicals) .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl or tert-butyl groups for amines) .

Experimental Design & Data Analysis

Q. How to validate analytical methods for quantifying this compound in mixtures?

Methodological Answer:

  • HPLC validation : Establish linearity (R2^2 ≥0.99), LOD/LOQ (e.g., 0.1 µg/mL), accuracy (spiked recovery 95–105%), and precision (%RSD <2%) .
  • Internal standards : Use structurally similar compounds (e.g., methyl ester analogs) to normalize retention time variability .

Q. How to analyze contradictory biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized protocols (e.g., 72-hour exposure vs. 24-hour) .
  • Computational modeling : Use QSAR to reconcile discrepancies in substituent effects .

Advanced Methodologies

Q. How to design multi-step syntheses for complex derivatives?

Methodological Answer:

  • Retrosynthetic analysis : Break down the target into precursors (e.g., benzaldehyde derivatives and ethyl glycinate) .
  • Convergent synthesis : Assemble fragments independently (e.g., triazole and benzimidazole moieties) before final coupling .
  • Process optimization : Use design of experiments (DoE) to balance yield, purity, and cost (e.g., varying catalyst loading or temperature) .

Q. How to investigate reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic labeling : Track 18O^{18}O in ester hydrolysis or 2H^{2}H in hydrogen transfer steps .
  • Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy (e.g., carbonyl absorption at ~1700 cm1^{-1}) .
  • DFT calculations : Simulate transition states to identify rate-determining steps (e.g., cyclization barriers) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.